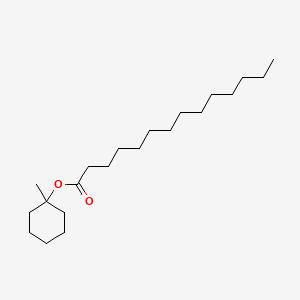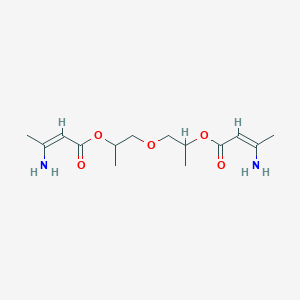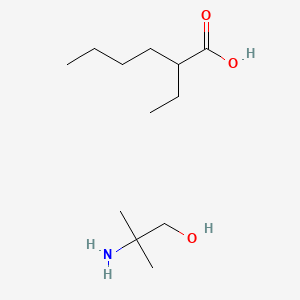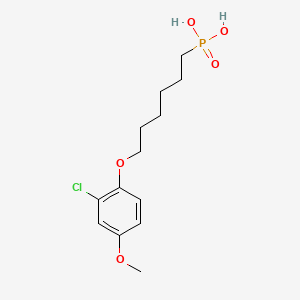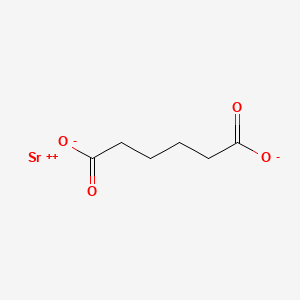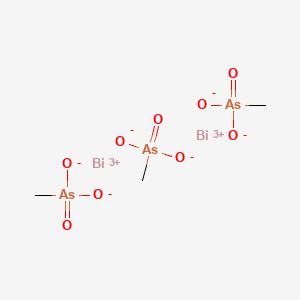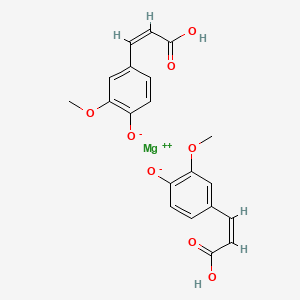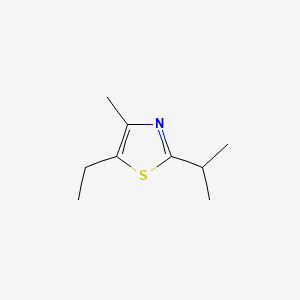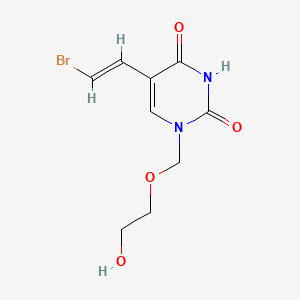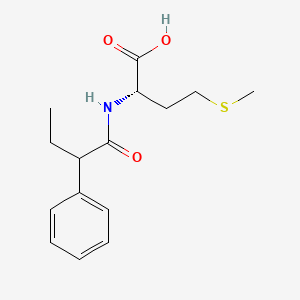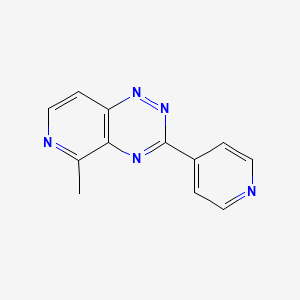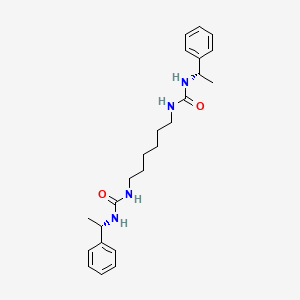
Urea, N,N''-1,6-hexanediylbis(N'-((1S)-1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is a synthetic organic compound characterized by its unique structure, which includes a hexanediyl backbone and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) typically involves the reaction of hexanediamine with phenylethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving hexanediamine in a suitable solvent such as dichloromethane.
- Adding phenylethyl isocyanate dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in the development of new biochemical assays.
Medicine
In medicine, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) has potential applications as a drug delivery agent. Its ability to interact with biological membranes can be harnessed to improve the delivery of therapeutic agents to target cells.
Industry
In the industrial sector, this compound can be used as an additive in the production of polymers and resins. Its unique properties can enhance the mechanical strength and thermal stability of these materials.
Mechanism of Action
The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) involves its interaction with specific molecular targets. The phenylethyl groups can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,6-Hexanediylbis[N’-octadecyl]urea
- Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-]
Uniqueness
Compared to similar compounds, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is unique due to its specific phenylethyl groups, which confer distinct hydrophobic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
1356931-39-9 |
|---|---|
Molecular Formula |
C24H34N4O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-[(1S)-1-phenylethyl]-3-[6-[[(1S)-1-phenylethyl]carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C24H34N4O2/c1-19(21-13-7-5-8-14-21)27-23(29)25-17-11-3-4-12-18-26-24(30)28-20(2)22-15-9-6-10-16-22/h5-10,13-16,19-20H,3-4,11-12,17-18H2,1-2H3,(H2,25,27,29)(H2,26,28,30)/t19-,20-/m0/s1 |
InChI Key |
OTHUDWXXFBTNND-PMACEKPBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)N[C@@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


